molecular formula C10H6N2O2S B1296385 Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid CAS No. 64951-09-3

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

Cat. No. B1296385
CAS RN: 64951-09-3
M. Wt: 218.23 g/mol
InChI Key: RPTIDKXUZBSTRL-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is a chemical compound with the CAS Number: 64951-09-3 . Its molecular weight is 218.24 . The IUPAC name of this compound is imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is 1S/C10H6N2O2S/c13-9(14)6-5-12-7-3-1-2-4-8(7)15-10(12)11-6/h1-5H,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has a melting point of 262-263°C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Comprehensive Analysis of Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic Acid Applications

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is a compound with a range of potential applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Antimycobacterial Agents: Imidazo[2,1-b][1,3]benzothiazole derivatives have been identified as promising antimycobacterial agents. Research has shown that these compounds, particularly when synthesized with carboxamide triazole derivatives, exhibit significant in vitro activity against Mycobacterium tuberculosis . These findings suggest potential for the development of new treatments for tuberculosis, especially given the selective inhibition of Mycobacterium tuberculosis over non-tuberculous mycobacteria .

Anxiolytic Properties: Some derivatives of imidazo[2,1-b]thiazole have been reported to act as non-sedative anxiolytics . This application is particularly intriguing as it offers a potential pathway for the development of anxiety medications that do not induce drowsiness, a common side effect of many current anxiolytics.

Anticancer Activity: The anticancer potential of imidazo[2,1-b]thiazole derivatives has been explored, with some compounds showing powerful anticancer properties . These findings are significant as they could lead to new therapeutic options for cancer treatment, pending further research and clinical trials.

Neuroimaging Probes: Imidazo[2,1-b]thiazole derivatives have been utilized as PET imaging probes for β-amyloid plaques in the brains of Alzheimer’s patients . This application is crucial for the early detection and diagnosis of Alzheimer’s disease, potentially allowing for earlier intervention and better management of the condition.

Kinase Inhibition: These compounds have also been investigated as kinase inhibitors . Kinases play a vital role in the regulation of cell functions, and their inhibition can be a strategy for treating various diseases, including cancer and inflammatory disorders.

Antimicrobial Activity: The antimicrobial activities of imidazo[2,1-b]thiazole derivatives extend to a variety of pathogens. They have been evaluated against bacteria such as Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans, showing potential as broad-spectrum antimicrobial agents .

Antiviral Applications: Research into imidazo[2,1-b]thiazole carbohydrate derivatives has revealed antiviral activity against the Junin virus, the causative agent of Argentine hemorrhagic fever . This suggests a possible role for these compounds in the treatment or prevention of viral infections.

Neuroprotective Effects: Benzo[d]oxazole derivatives, which are structurally related to imidazo[2,1-b]thiazoles, have been used to treat interval loss of nerve function . While not a direct application of imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid, this points to the potential neuroprotective effects of similar compounds.

Mechanism of Action

Target of Action

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid and its derivatives have been found to be effective antimycobacterial agents . The primary target of these compounds is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) .

Mode of Action

The mode of action of Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid involves the interaction with its target, Pantothenate synthetase. Molecular docking and dynamics studies have been carried out to understand the putative binding pattern, as well as the stability of the protein–ligand complex .

Biochemical Pathways

The compound’s interaction with pantothenate synthetase suggests that it may influence the biosynthesis of pantothenate and coenzyme a, which are essential for the survival and virulence of mtb .

Pharmacokinetics

The pharmacokinetic properties of Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid and its derivatives have been predicted using in silico ADMET . These properties, including absorption, distribution, metabolism, excretion, and toxicity, play a crucial role in determining the compound’s bioavailability.

Result of Action

The most active derivative of Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid, IT10, displayed significant activity against Mtb H37Ra, with an IC90 of 7.05 μM and an IC50 of 2.32 μM . Another derivative, IT06, also showed significant activity with an IC50 of 2.03 μM and an IC90 of 15.22 μM against the tested strain of Mtb . These results suggest that the compound and its derivatives can effectively inhibit the growth of Mtb.

properties

IUPAC Name

imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S/c13-9(14)6-5-12-7-3-1-2-4-8(7)15-10(12)11-6/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTIDKXUZBSTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70315693
Record name Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

CAS RN

64951-09-3
Record name 64951-09-3
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Record name Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
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